molecular formula C17H23Cl3O3 B12659826 Octyl 2-(2,4,5-trichlorophenoxy)propionate CAS No. 94043-00-2

Octyl 2-(2,4,5-trichlorophenoxy)propionate

Cat. No.: B12659826
CAS No.: 94043-00-2
M. Wt: 381.7 g/mol
InChI Key: OFXFXKNVHYPBEB-UHFFFAOYSA-N
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Description

Octyl 2-(2,4,5-trichlorophenoxy)propionate is an organic compound with the molecular formula C17H23Cl3O3. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a propionate group attached to a trichlorophenoxy moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octyl 2-(2,4,5-trichlorophenoxy)propionate typically involves the esterification of 2-(2,4,5-trichlorophenoxy)propionic acid with octanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is then subjected to rigorous quality control measures to ensure its purity and consistency .

Chemical Reactions Analysis

Types of Reactions

Octyl 2-(2,4,5-trichlorophenoxy)propionate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Octyl 2-(2,4,5-trichlorophenoxy)propionate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Investigated for its potential effects on plant growth and development.

    Medicine: Explored for its potential use in drug development and as a model compound in pharmacological studies.

    Industry: Utilized in the production of herbicides and pesticides.

Mechanism of Action

The mechanism of action of Octyl 2-(2,4,5-trichlorophenoxy)propionate involves its interaction with specific molecular targets. It mimics the action of natural plant hormones, such as auxins, leading to uncontrolled growth and development in plants. This compound binds to auxin receptors, triggering a cascade of signaling pathways that result in rapid cell division and elongation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Octyl 2-(2,4,5-trichlorophenoxy)propionate is unique due to its octyl ester group, which imparts different physicochemical properties compared to its analogs. This structural difference can influence its solubility, stability, and biological activity, making it a valuable compound for specific applications.

Properties

CAS No.

94043-00-2

Molecular Formula

C17H23Cl3O3

Molecular Weight

381.7 g/mol

IUPAC Name

octyl 2-(2,4,5-trichlorophenoxy)propanoate

InChI

InChI=1S/C17H23Cl3O3/c1-3-4-5-6-7-8-9-22-17(21)12(2)23-16-11-14(19)13(18)10-15(16)20/h10-12H,3-9H2,1-2H3

InChI Key

OFXFXKNVHYPBEB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC(=O)C(C)OC1=CC(=C(C=C1Cl)Cl)Cl

Origin of Product

United States

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